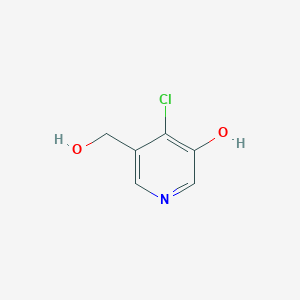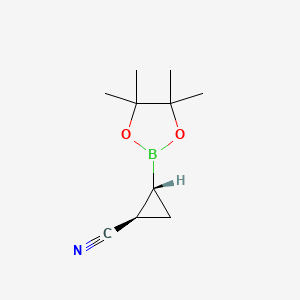
(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile is a boron-containing organic compound. It is characterized by a cyclopropane ring substituted with a carbonitrile group and a dioxaborolane moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety can be attached via a borylation reaction, often using a boronic ester or boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borates.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines or other reduced forms.
Substitution: The dioxaborolane moiety can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and suitable electrophiles.
Major Products:
Oxidation: Boronic acids, borates.
Reduction: Primary amines, secondary amines.
Substitution: Various substituted cyclopropane derivatives.
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: It serves as a ligand or catalyst in various organic transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activity or protein interactions.
Industry:
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Agriculture: It may be used in the synthesis of agrochemicals, such as herbicides or pesticides.
作用机制
The mechanism of action of (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile depends on its specific application. In organic synthesis, it acts as a reagent or intermediate, facilitating various chemical transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
相似化合物的比较
(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-methanol: Similar structure but with a hydroxymethyl group instead of a carbonitrile group.
Uniqueness: The presence of the carbonitrile group in (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile imparts unique reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring specific chemical transformations or biological interactions.
属性
CAS 编号 |
1422541-99-8 |
|---|---|
分子式 |
C10H16BNO2 |
分子量 |
193.05 g/mol |
IUPAC 名称 |
(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H16BNO2/c1-9(2)10(3,4)14-11(13-9)8-5-7(8)6-12/h7-8H,5H2,1-4H3/t7-,8+/m0/s1 |
InChI 键 |
LMBRSTBCFVYBJR-JGVFFNPUSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C#N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B11764452.png)
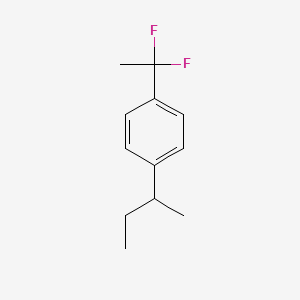
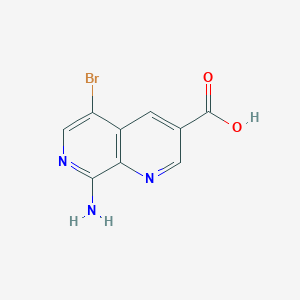
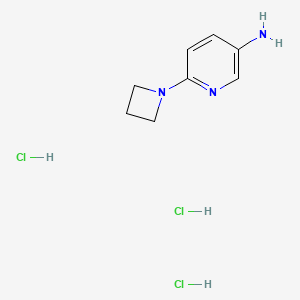
![6-Chlorobenzo[D]isothiazole](/img/structure/B11764473.png)
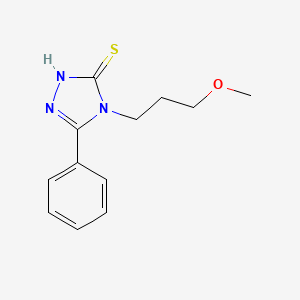
![(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine](/img/structure/B11764487.png)
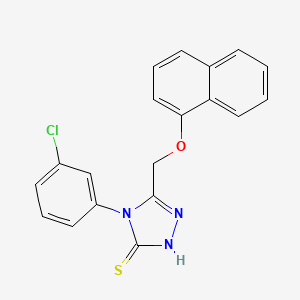
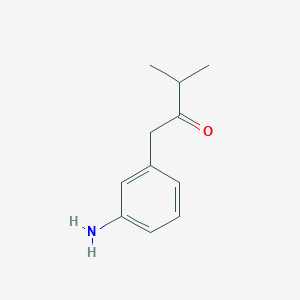
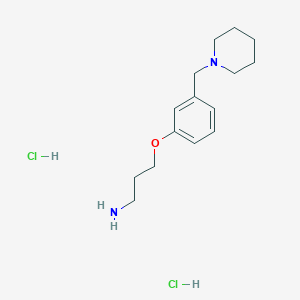
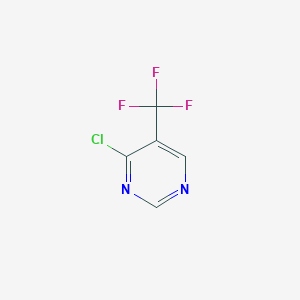
![3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11764538.png)
